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Compound of Interest

Compound Name: 2,6-Difluorophenylacetic acid

Cat. No.: B1295063 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,6-
Difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds. The following sections detail its mass spectrometry, infrared (IR),

and nuclear magnetic resonance (NMR) spectral properties, along with the experimental

protocols used for data acquisition.

Mass Spectrometry
The mass spectrum of 2,6-Difluorophenylacetic acid was obtained using electron ionization

(EI), a hard ionization technique that provides detailed fragmentation patterns useful for

structural elucidation.

Table 1: Mass Spectrometry Data for 2,6-Difluorophenylacetic Acid

Adduct/Fragment m/z (Predicted) Source

[M]+ 172.03303 PubChem[1]

[M+H]+ 173.04086 PubChem[1]

[M+Na]+ 195.02280 PubChem[1]

[M-H]- 171.02630 PubChem[1]

Molecular Ion (M+) 172 NIST[2]

Base Peak 127 NIST[2]
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Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A solid probe is typically used to introduce the sample of 2,6-Difluorophenylacetic acid into

the high-vacuum source of the mass spectrometer. The sample is vaporized by heating, and

the resulting gas-phase molecules are bombarded by a beam of electrons with a standard

energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively

charged ions are then accelerated and separated by a mass analyzer based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, generating a mass

spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2,6-Difluorophenylacetic acid reveals characteristic

absorptions for the carboxylic acid and the substituted benzene ring.

Table 2: Infrared (IR) Spectroscopy Data for 2,6-Difluorophenylacetic Acid

Wavenumber (cm⁻¹) Assignment

~3000 O-H stretch (Carboxylic acid)

~1700 C=O stretch (Carboxylic acid)

~1625, ~1590 C=C stretch (Aromatic ring)

~1470 C-H bend (Methylene group)

~1240 C-O stretch (Carboxylic acid)

~1050 C-F stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

For a solid sample like 2,6-Difluorophenylacetic acid, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid sample is placed directly onto

the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good
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contact between the sample and the crystal. An infrared beam is passed through the crystal,

and at the point of contact with the sample, an evanescent wave penetrates a small distance

into the sample. The absorption of specific infrared frequencies by the sample is detected and

converted into an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

Table 3: ¹H NMR Spectroscopic Data for 2,6-Difluorophenylacetic Acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 m 1H H-4

~7.00 t 2H H-3, H-5

~3.80 s 2H CH₂

~11.0 br s 1H COOH

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The

aromatic protons (H-3, H-4, H-5) will exhibit complex splitting patterns due to both proton-

proton and proton-fluorine coupling.

Table 4: ¹³C NMR Spectroscopic Data for 2,6-Difluorophenylacetic Acid
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Chemical Shift (δ, ppm) Assignment

~175 COOH

~162 (t) C-2, C-6 (C-F)

~131 (t) C-4

~115 (t) C-1

~112 (d) C-3, C-5

~35 CH₂

Note: The signals for the fluorine-bearing carbons (C-1, C-2, C-6) and their adjacent carbons

(C-3, C-4, C-5) will appear as multiplets (typically triplets or doublets) due to carbon-fluorine

coupling.

Experimental Protocol: NMR Spectroscopy (General)

A small amount of 2,6-Difluorophenylacetic acid is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like

tetramethylsilane (TMS) may be added. The sample is placed in the NMR spectrometer, which

subjects it to a strong, uniform magnetic field. The sample is then irradiated with radiofrequency

pulses. The absorption of energy by the ¹H and ¹³C nuclei is detected and processed to

generate the NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum by removing carbon-proton coupling.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical

compound using multiple spectroscopic techniques.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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